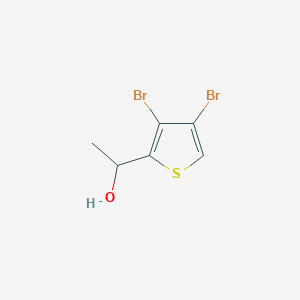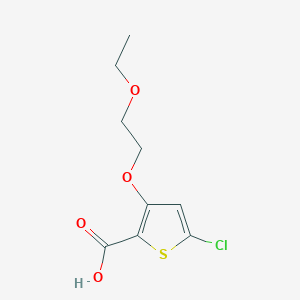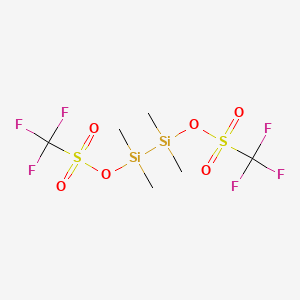
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H18F6O6S2Si2. It is a derivative of tetramethyldisilane, where the hydrogen atoms on the silicon atoms are replaced by trifluoromethanesulfonate groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) typically involves the reaction of tetramethyldisilane with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure complete conversion of the starting materials to the desired product. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles such as halides, alkoxides, or amines.
Reduction Reactions: The compound can be reduced to form tetramethyldisilane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of trifluoromethanesulfonate groups into organic molecules. It is also used in the synthesis of organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function. It is also used in the development of new drugs and therapeutic agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of diagnostic agents and imaging probes.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) involves the interaction of the trifluoromethanesulfonate groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants or substrates present in the reaction mixture .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) can be compared with other similar compounds such as:
1,1,2,2-Tetramethyldisilane: This compound lacks the trifluoromethanesulfonate groups and has different chemical properties and reactivity.
1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane: This compound has similar functional groups but different structural features, leading to variations in its chemical behavior and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: This compound has ethoxy groups instead of trifluoromethanesulfonate groups, resulting in different reactivity and applications.
The uniqueness of 1,1,2,2-Tetramethyldisilane-1,2-diyl bis(trifluoromethanesulfonate) lies in its ability to introduce trifluoromethanesulfonate groups into various molecules, making it a valuable reagent in organic synthesis and other scientific research applications.
Eigenschaften
Molekularformel |
C6H12F6O6S2Si2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
[[dimethyl(trifluoromethylsulfonyloxy)silyl]-dimethylsilyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C6H12F6O6S2Si2/c1-21(2,17-19(13,14)5(7,8)9)22(3,4)18-20(15,16)6(10,11)12/h1-4H3 |
InChI-Schlüssel |
DDLIUBTVPWVFPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OS(=O)(=O)C(F)(F)F)[Si](C)(C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


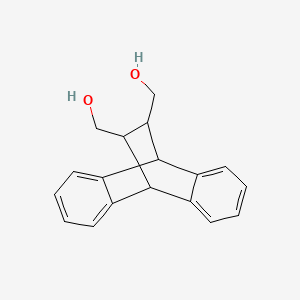



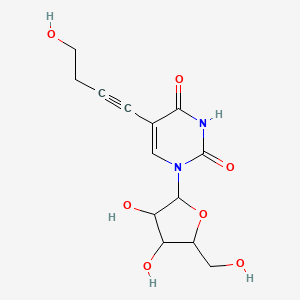


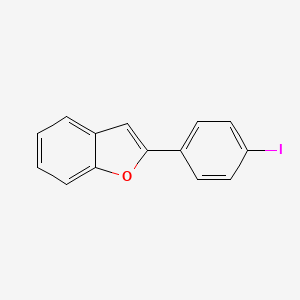
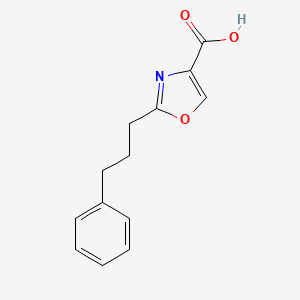
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)

